(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol
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Overview
Description
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol is an organic compound characterized by the presence of a phenylthio group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol typically involves the alkylation of thiols. One common method is the reaction of 2,3-dimethyl-2-butanol with phenylthiol under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the phenylthio group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,3-Dimethyl-2-butanol.
Substitution: Various substituted butanol derivatives depending on the nucleophile used
Scientific Research Applications
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Pyrrolidines: Nitrogen-containing heterocycles used in drug discovery for their versatile biological activities
Uniqueness
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol is unique due to its specific structural features, particularly the presence of the phenylthio group. This group imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H18OS |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(3S)-2,3-dimethyl-4-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C12H18OS/c1-10(12(2,3)13)9-14-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1 |
InChI Key |
QSWHCLXOAPJFAP-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CSC1=CC=CC=C1)C(C)(C)O |
Canonical SMILES |
CC(CSC1=CC=CC=C1)C(C)(C)O |
Origin of Product |
United States |
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